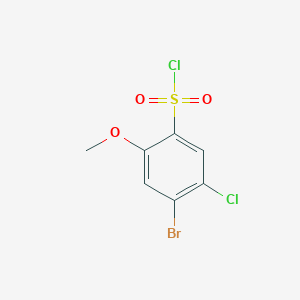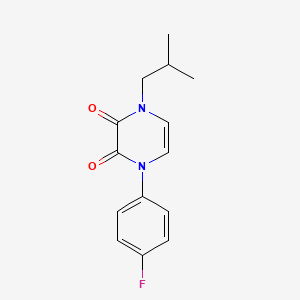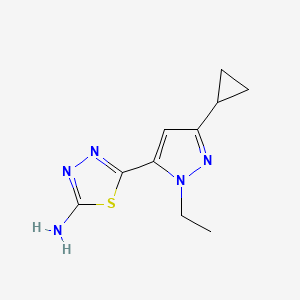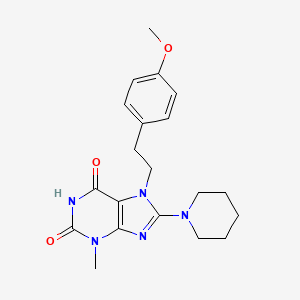
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide, also known as CSB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of the proteasome, which is a complex protein degradation system that plays a critical role in cellular homeostasis. CSB has been found to have a range of potential applications in the fields of cancer research, neurodegenerative diseases, and immunology.
作用机制
The mechanism of action of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves the inhibition of the proteasome, which is a complex protein degradation system. The proteasome plays a critical role in maintaining cellular homeostasis by degrading misfolded or damaged proteins. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide binds to the proteasome and prevents its activity, leading to the accumulation of misfolded proteins and ultimately inducing cell death.
Biochemical and Physiological Effects:
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to have a range of biochemical and physiological effects. Its inhibition of the proteasome leads to the accumulation of misfolded proteins and induces apoptosis in cancer cells. In preclinical models of neurodegenerative diseases, N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to reduce the accumulation of misfolded proteins and improve neuronal function. Its immunomodulatory effects make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
实验室实验的优点和局限性
One of the main advantages of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in lab experiments is its potent inhibition of the proteasome. This property makes it a valuable tool for studying the role of the proteasome in cellular processes and for identifying potential targets for drug development. However, the synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex process that requires specialized equipment and expertise. Additionally, its potent inhibition of the proteasome can lead to off-target effects and toxicity in vivo.
未来方向
There are several potential future directions for the study of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. One area of interest is the development of more potent and selective proteasome inhibitors based on the structure of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide. Another area of interest is the investigation of the immunomodulatory effects of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide and its potential use in the treatment of autoimmune diseases and inflammatory disorders. Additionally, the potential use of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in combination with other therapies for the treatment of cancer and neurodegenerative diseases should be explored.
合成方法
The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide involves a series of chemical reactions that result in the formation of the final compound. The starting materials for the synthesis include cyclohexylamine, 4-bromobutanoyl chloride, and phenylsulfonyl chloride. The reaction proceeds through several steps, including the formation of an intermediate oxadiazole ring, before the final product is obtained. The synthesis of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a proteasome inhibitor in cancer research. The proteasome is a critical component of the cell's protein degradation system, and its inhibition has been shown to induce apoptosis in cancer cells. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been found to be a potent proteasome inhibitor and has shown promising results in preclinical studies.
Another area of interest is the potential use of N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The accumulation of misfolded proteins is a hallmark of these diseases, and the proteasome plays a critical role in their degradation. N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has been shown to be effective in reducing the accumulation of misfolded proteins in preclinical models of these diseases.
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide has also been studied for its potential immunomodulatory effects. It has been found to inhibit the production of pro-inflammatory cytokines and to enhance the activity of regulatory T cells. These properties make it a potential candidate for the treatment of autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
4-(benzenesulfonyl)-N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4S/c22-16(12-7-13-26(23,24)15-10-5-2-6-11-15)19-18-21-20-17(25-18)14-8-3-1-4-9-14/h2,5-6,10-11,14H,1,3-4,7-9,12-13H2,(H,19,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUBRTHXSARIQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-4-(phenylsulfonyl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2354455.png)
![4-[2-Fluoro-4-(2-nitroethenyl)phenyl]morpholine](/img/structure/B2354456.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2354458.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2354459.png)
![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-8-methyl-6-nonenamide](/img/no-structure.png)

![2-Methyl-1-(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2354468.png)



![3-[2-(3,4-dimethoxyphenyl)ethyl]-6-ethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2354473.png)
![diethyl 2-(benzo[d]thiazole-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2354476.png)
